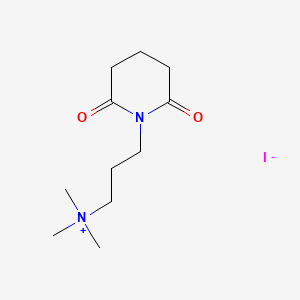![molecular formula C10H6N2OS B12631385 5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
5H-thieno[3,2-c][1,8]naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thieno[3,2-c][1,8]naphthyridin-4-one can be achieved through various methods. One notable approach involves a single-step continuous flow method that utilizes intramolecular photochemical cyclization. This method provides access to complex heterocycles in two steps from commercially available starting materials, offering good yields and greater atom efficiency compared to traditional batch reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the continuous flow method mentioned above could be adapted for large-scale production due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5H-thieno[3,2-c][1,8]naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
5H-thieno[3,2-c][1,8]naphthyridin-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5H-thieno[3,2-c][1,8]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to the modulation of biological processes. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5H-thieno[3,2-c][1,8]naphthyridin-4-one include thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of thieno and naphthyridine moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for designing new molecules with tailored properties .
Propiedades
Fórmula molecular |
C10H6N2OS |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
5H-thieno[3,2-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-7-3-5-14-8(7)6-2-1-4-11-9(6)12-10/h1-5H,(H,11,12,13) |
Clave InChI |
IJYXPNAXRVDKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)C3=C2SC=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methanone](/img/structure/B12631333.png)



![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)



![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
